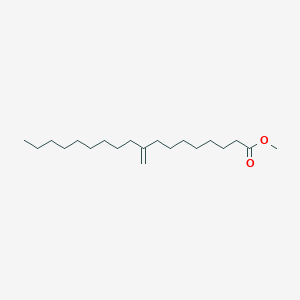

Methyl 9-methylideneoctadecanoate

Description

Structure

2D Structure

Properties

CAS No. |

37714-89-9 |

|---|---|

Molecular Formula |

C20H38O2 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

methyl 9-methylideneoctadecanoate |

InChI |

InChI=1S/C20H38O2/c1-4-5-6-7-8-10-13-16-19(2)17-14-11-9-12-15-18-20(21)22-3/h2,4-18H2,1,3H3 |

InChI Key |

FMWHQFYQWRCNHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=C)CCCCCCCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 9 Methylideneoctadecanoate and Analogues

Strategies for Carbon-Carbon Bond Formation at the Methylidene Position

The introduction of the 9-methylidene group onto the octadecanoate backbone is a critical step that defines the molecule's structure. This is typically achieved through olefination reactions, which convert a carbonyl group into a double bond.

Olefination Reactions for Exocyclic Double Bonds

Several classic and modern olefination reactions can be employed to form the exocyclic double bond in methyl 9-methylideneoctadecanoate. The choice of reaction often depends on the availability of starting materials, desired yield, and stereochemical considerations. The most common precursor for these reactions is methyl 9-oxononanoate, which provides the C1 to C9 portion of the final molecule, including the carbonyl group at the C-9 position.

The Wittig Reaction: The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones. In the context of this compound synthesis, this would involve the reaction of methyl 9-oxononanoate with a phosphonium ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂). The ylide is typically generated in situ by treating a methyltriphenylphosphonium halide with a strong base, such as n-butyllithium or sodium hydride. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketoester, leading to the formation of a betaine intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. The strong P-O bond in triphenylphosphine oxide is a significant driving force for this reaction.

A general representation of the Wittig reaction for this synthesis is as follows:

Step 1 (Ylide formation): Ph₃P⁺CH₃Br⁻ + Base → Ph₃P=CH₂

Step 2 (Olefination): CH₃OOC(CH₂)₇CHO + Ph₃P=CH₂ → CH₃OOC(CH₂)₇CH=CH₂ + Ph₃PO

The Peterson Olefination: The Peterson olefination is another valuable tool for the synthesis of alkenes. This reaction involves the reaction of an α-silyl carbanion with a ketone or aldehyde. The resulting β-hydroxysilane intermediate can then be eliminated under either acidic or basic conditions to yield the alkene. A key advantage of the Peterson olefination is that the stereochemical outcome of the elimination can often be controlled by the choice of conditions, with acidic elimination proceeding via an anti-elimination pathway and basic elimination proceeding via a syn-elimination pathway. For the synthesis of a terminal alkene like the methylidene group, stereoselectivity is not a concern.

The Julia-Lythgoe and Julia-Kocienski Olefinations: The Julia olefination and its modifications are powerful methods for the stereoselective synthesis of alkenes, particularly E-alkenes. While less commonly used for the synthesis of terminal alkenes, they remain a viable option. The classical Julia-Lythgoe olefination involves the reaction of a phenyl sulfone anion with an aldehyde or ketone, followed by reductive elimination of the resulting β-hydroxy sulfone. The Julia-Kocienski modification offers a more direct, one-pot procedure.

The following interactive table summarizes key aspects of these olefination reactions.

| Olefination Reaction | Key Reagents | Intermediate | Key Features |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Betaine/Oxaphosphetane | Widely applicable, reliable for methylenation. |

| Peterson Olefination | α-Silyl carbanion | β-Hydroxysilane | Stereochemical control possible for substituted alkenes. |

| Julia-Kocienski Olefination | Heteroaryl sulfone anion | β-Alkoxy sulfone | Often provides high E-selectivity for disubstituted alkenes. |

Stereoselective Approaches in Methylidene Synthesis

For the synthesis of this compound, the target molecule is a terminal alkene, and therefore, E/Z isomerism at the newly formed double bond is not a factor. However, stereoselectivity can become a critical consideration in the synthesis of analogues where the methylidene group is replaced by a substituted alkylidene group (e.g., an ethylidene group). In such cases, the choice of olefination reaction and the specific reagents and conditions can significantly influence the stereochemical outcome.

For instance, in the Wittig reaction, the stereoselectivity is influenced by the nature of the ylide. Non-stabilized ylides, such as those derived from simple alkyl halides, typically favor the formation of Z-alkenes. In contrast, stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge, generally lead to the formation of E-alkenes. The Schlosser modification of the Wittig reaction can be employed to enhance the formation of E-alkenes from non-stabilized ylides.

Esterification and Transesterification Reactions

Once the 9-methylideneoctadecanoic acid backbone has been synthesized, the final step is the formation of the methyl ester. This can be achieved through either direct esterification of the carboxylic acid or transesterification of another ester.

Optimization of Reaction Conditions for Methyl Ester Synthesis

Esterification: Direct esterification involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Molar Ratio of Reactants: Le Chatelier's principle dictates that using a large excess of methanol will drive the equilibrium towards the formation of the ester and water.

Temperature: The reaction is typically carried out at the reflux temperature of methanol to increase the reaction rate.

Catalyst Concentration: The concentration of the acid catalyst influences the reaction rate. However, excessively high concentrations can lead to side reactions.

Water Removal: The removal of water as it is formed will also shift the equilibrium towards the product side. This can be achieved through azeotropic distillation or the use of a dehydrating agent.

A study on the esterification of a mixture of oleic and lauric acids with methanol using sulfuric acid as a catalyst investigated the influence of key reaction parameters. The chosen ranges for optimization were a methanol/fatty acid molar ratio of 3:1 to 9:1, a reaction time of 80 to 120 minutes, and a catalyst concentration of 0.2 to 1.0 %mass of the fatty acids.

Transesterification: Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. youtube.com If the 9-methylideneoctadecanoic acid is initially synthesized as a different ester (e.g., an ethyl ester), it can be converted to the methyl ester by reaction with methanol in the presence of an acid or base catalyst. masterorganicchemistry.com

Catalytic Systems in FAME Synthesis

A variety of catalysts can be employed for the synthesis of Fatty Acid Methyl Esters (FAMEs). These can be broadly categorized as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts:

Acid Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used for esterification. google.comresearchgate.net They are effective but can be corrosive and require neutralization and removal from the final product.

Base Catalysts: For transesterification, strong bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium methoxide (B1231860) (NaOMe) are highly efficient, leading to rapid reaction rates at moderate temperatures. youtube.com However, they are sensitive to the presence of free fatty acids and water, which can lead to soap formation and reduce the catalyst's effectiveness. wikipedia.org

Heterogeneous Catalysts: Heterogeneous catalysts offer the advantage of easier separation from the reaction mixture, reusability, and often milder reaction conditions. Examples include:

Solid Acid Catalysts: Sulfonated resins, zeolites, and metal oxides can be used for esterification.

Solid Base Catalysts: Metal oxides (e.g., CaO, MgO), hydrotalcites, and basic zeolites are effective for transesterification.

Enzymatic Catalysts: Lipases are biocatalysts that can catalyze both esterification and transesterification under mild conditions, offering high selectivity and avoiding the formation of byproducts like soap. However, they are generally more expensive and can have lower reaction rates compared to chemical catalysts.

The following interactive table provides a comparison of different catalytic systems for FAME synthesis.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | H₂SO₄, HCl | Effective for esterification, tolerant to FFAs. | Corrosive, difficult to separate from product. |

| Homogeneous Base | NaOH, KOH, NaOMe | High reaction rates for transesterification. | Sensitive to FFAs and water, soap formation. |

| Heterogeneous Solid Acid | Sulfonated resins, Zeolites | Easy separation, reusable. | Lower activity than homogeneous catalysts. |

| Heterogeneous Solid Base | CaO, MgO, Hydrotalcites | Easy separation, reusable. | Can be sensitive to catalyst poisoning. |

| Enzymatic | Lipases | Mild conditions, high selectivity, no soap formation. | Higher cost, slower reaction rates. |

Isolation and Purification Techniques for Synthetic Products

After the synthesis of this compound, the crude product will likely contain unreacted starting materials, catalyst residues, and byproducts. Therefore, a purification step is essential to obtain the compound in high purity.

Common purification techniques for FAMEs include:

Washing: The crude product is often washed with water to remove water-soluble impurities such as residual catalyst and glycerol (B35011) (in the case of transesterification). A subsequent wash with a brine solution helps to break any emulsions.

Drying: After washing, the organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate to remove any residual water.

Distillation: For volatile FAMEs, distillation can be an effective purification method. However, for a high molecular weight compound like this compound, high vacuum distillation would be required to prevent decomposition at high temperatures.

Chromatography: Chromatographic techniques are highly effective for the purification of FAMEs.

Column Chromatography: Silica (B1680970) gel column chromatography can be used to separate the target compound from nonpolar and more polar impurities.

High-Performance Liquid Chromatography (HPLC): HPLC offers excellent separation of FAMEs, including the separation of geometric and positional isomers. scielo.brnih.gov Reversed-phase HPLC is a common mode used for this purpose. scielo.brnih.gov

Silver Ion Chromatography (Argentation Chromatography): This technique is particularly useful for separating unsaturated FAMEs based on the number, geometry, and position of their double bonds. aocs.orgaocs.org The stationary phase is impregnated with silver ions, which form reversible complexes with the π-electrons of the double bonds. This allows for the separation of isomers that are difficult to resolve by other methods.

The final purity of the this compound can be assessed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Novel Synthetic Routes and Green Chemistry Considerations

The development of novel and sustainable synthetic routes is a key focus in modern organic chemistry. For a specialty chemical like this compound, moving beyond traditional, often harsh, chemical methods towards greener alternatives is highly desirable.

Olefin Metathesis:

Olefin metathesis is a powerful catalytic reaction that allows for the formation of new carbon-carbon double bonds. uwindsor.canih.govnih.govharvard.edu Cross-metathesis of a fatty acid ester containing an internal double bond with a simple olefin like ethylene (ethenolysis) can, in principle, generate a terminal alkene. eurjchem.com While not a direct route to a methylidene group, subsequent isomerization or other functional group manipulations could potentially lead to the desired structure. The use of well-defined ruthenium-based catalysts has made olefin metathesis a more accessible and environmentally friendly option. researchgate.net

Wittig Reaction:

The Wittig reaction is a classic and reliable method for the synthesis of alkenes from aldehydes or ketones. masterorganicchemistry.comunigoa.ac.inorganic-chemistry.org To synthesize this compound, a suitable keto-ester precursor, such as methyl 9-oxooctadecanoate, could be reacted with a methylidene-ylide generated from a methyltriphenylphosphonium salt. This reaction is known for its high functional group tolerance and often proceeds under mild conditions. nih.gov

Enzymatic Synthesis:

The use of enzymes, particularly lipases, as catalysts in organic synthesis aligns with the principles of green chemistry. mdpi.combiorxiv.org Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high selectivity. nih.gov While the direct enzymatic synthesis of a methylidene group is not established, enzymes could be used in the synthesis of the fatty acid backbone or in the esterification of a pre-functionalized fatty acid. dss.go.th Enzymatic reactions are typically performed in solvent-free systems or in green solvents, reducing the environmental impact of the synthesis. mdpi.com

Green Chemistry Considerations in Esterification:

Traditional Fischer esterification often relies on strong mineral acids as catalysts, which can lead to corrosion and waste generation. researchgate.net Green alternatives include the use of solid acid catalysts, ionic liquids, and enzymatic catalysts. mdpi.comresearchgate.net These approaches offer advantages such as catalyst recyclability, milder reaction conditions, and reduced formation of by-products. The synthesis of specialty fatty acid esters like this compound can benefit significantly from the adoption of these greener catalytic systems. rsc.org

Chemical Reactivity and Reaction Mechanisms of Methyl 9 Methylideneoctadecanoate

Reactivity of the Exocyclic Double Bond

The exocyclic double bond in methyl 9-methylideneoctadecanoate is a key site for various chemical transformations.

Hydrogenation of the exocyclic double bond in this compound can be achieved using various catalytic systems. This process is significant for improving the oxidative stability of the molecule, which is crucial for its application in biofuels and other industrial products. chalmers.se The hydrogenation of fatty acid methyl esters (FAMEs) is a well-established industrial process, often aimed at producing saturated fatty alcohols or improving fuel properties. chalmers.seconicet.gov.ar

The catalytic hydrogenation of FAMEs can proceed through different pathways, targeting either the carbon-carbon double bonds (C=C) or the carbonyl group (C=O) of the ester. chalmers.se For this compound, selective hydrogenation of the exocyclic double bond would yield methyl 9-methyloctadecanoate. The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity of the hydrogenation process. conicet.gov.arrsc.org

Commonly used catalysts for the hydrogenation of unsaturated FAMEs include those based on noble metals like palladium and platinum, as well as non-noble metals such as nickel, copper, and cobalt. conicet.gov.arresearchgate.net For instance, copper-chromite catalysts have been employed for the hydrogenation of FAMEs to fatty alcohols under high pressure and temperature. conicet.gov.argoogle.com The process typically involves mixing the methyl ester with hydrogen at high pressures (20.3–30.4 MPa) and temperatures (200–300 °C). conicet.gov.ar However, advancements aim to use milder conditions. researchgate.net

The reaction mechanism generally involves the adsorption of the unsaturated ester onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. The presence of the methylidene group may influence the regioselectivity and stereoselectivity of the hydrogenation compared to internal double bonds found in other fatty acid esters like methyl oleate (B1233923).

Table 1: Catalysts and Conditions for Hydrogenation of Fatty Acid Methyl Esters

| Catalyst System | Feedstock | Temperature (°C) | Pressure (bar) | Product | Reference |

| Copper-Chromite | Fatty Acid Methyl Esters | 160-270 | 20-100 | Fatty Alcohols | google.com |

| Rh/STPP | Palm Kernel & Sunflower Oil Methyl Esters | Mild | - | Methyl Stearate (B1226849) | researchgate.net |

| Co-Sn/ZnO | Methyl Oleate | - | - | Oleyl Alcohol | conicet.gov.ar |

The exocyclic double bond of this compound is susceptible to oxidation, a process that can lead to degradation but also be harnessed for the synthesis of valuable derivatives. britannica.com Oxidation can occur non-enzymatically or be catalyzed by enzymes. britannica.com

Epoxidation is a key oxidation reaction where the double bond reacts with a peroxy acid, such as peracetic acid or performic acid, to form an epoxide (oxirane ring). mdpi.comresearchgate.netnih.gov This reaction is often catalyzed by a strong mineral acid like sulfuric acid. mdpi.comresearchgate.net The resulting epoxidized this compound can serve as a plasticizer and stabilizer in polymers like PVC. mdpi.com The reactivity towards epoxidation can be influenced by the number of double bonds in the fatty acid chain, with more unsaturated esters generally showing higher reactivity. rsc.org However, strong acid catalysts can also promote the opening of the oxirane ring, leading to byproducts. mdpi.comresearchgate.net

The reaction mechanism for epoxidation with peroxy acids involves the transfer of an oxygen atom from the peroxy acid to the double bond. The choice of catalyst and reaction conditions, such as temperature, is crucial to maximize the yield of the epoxide and minimize side reactions. researchgate.net

Ozonolysis is another important oxidation reaction that cleaves the double bond. While not explicitly detailed for this compound in the provided context, it is a common reaction for unsaturated fatty compounds. aocs.org This reaction would break the molecule at the site of the double bond, yielding two smaller molecules with carbonyl functionalities.

The exocyclic double bond of this compound can undergo various addition reactions.

Halogenation , the addition of halogens such as chlorine or bromine across the double bond, would result in a dihalogenated derivative. britannica.com This reaction typically proceeds via an electrophilic addition mechanism.

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the hydroboration step would involve the addition of borane (B79455) (BH₃) across the exocyclic double bond. byjus.com This is followed by an oxidation step, typically with hydrogen peroxide in a basic solution, to replace the boron atom with a hydroxyl group. byjus.comchemistrysteps.com A key feature of hydroboration-oxidation is its anti-Markovnikov regioselectivity, meaning the hydroxyl group attaches to the less substituted carbon atom. wikipedia.orgbyjus.com The reaction is also stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl group. wikipedia.orgmasterorganicchemistry.com

The mechanism of hydroboration involves the concerted addition of the B-H bond across the C=C double bond. chemistrysteps.com The subsequent oxidation proceeds with retention of stereochemistry. masterorganicchemistry.com

The methylidene (or vinylidene) group in this compound imparts the potential for polymerization. Vinylidene monomers can undergo radical polymerization to form polymers with unique properties. nih.govacademie-sciences.fr

Radical polymerization of vinylidene compounds can be initiated by various radical initiators. academie-sciences.fr Controlled radical polymerization techniques, such as organometallic-mediated radical polymerization (OMRP), have been successfully applied to vinylidene fluoride, suggesting that similar control could be achieved for other vinylidene monomers. nih.gov This would allow for the synthesis of well-defined polymers with controlled molecular weights and low dispersity.

The polymerization of this compound would lead to a polymer with a long alkyl chain and an ester group as a side chain on every other carbon of the polymer backbone. Such polymers could have interesting properties for applications as specialty materials, coatings, or additives. The presence of the long fatty acid chain would likely impart hydrophobicity and flexibility to the resulting polymer.

Reactions Involving the Ester Functionality

The ester group in this compound is another reactive site, primarily susceptible to hydrolysis. chadsprep.com

Hydrolysis of the ester bond in this compound breaks the molecule into 9-methylideneoctadecanoic acid and methanol (B129727). chemguide.co.uk This reaction can be catalyzed by acids, bases, or enzymes. libretexts.org

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.ukchemistrysteps.com To drive the reaction towards completion, an excess of water is typically used. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemistrysteps.com

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that uses a base like sodium hydroxide (B78521). libretexts.orgchemistrysteps.com This process yields the salt of the carboxylic acid (a soap) and methanol. chemguide.co.uklibretexts.org The irreversibility of this reaction is a major advantage, as the carboxylate salt formed is not reactive towards the alcohol. chemistrysteps.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Enzymatic hydrolysis utilizes enzymes, specifically lipases, to catalyze the hydrolysis of the ester bond. monash.eduresearchgate.net This method is considered a green and environmentally friendly alternative, as it proceeds under mild conditions of temperature and pressure. monash.edu Lipases can efficiently convert fatty acid methyl esters to fatty acids. monash.edu The reaction typically involves a two-step process where the enzyme first hydrolyzes the ester to generate a free fatty acid, which is then released. nih.gov Different lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective for this transformation. monash.edu

Table 2: Comparison of Hydrolysis Methods for Fatty Acid Methyl Esters

| Hydrolysis Method | Catalyst/Reagent | Conditions | Products | Key Features | Reference |

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄) | Heat, Excess Water | Carboxylic Acid, Alcohol | Reversible | chemguide.co.ukchemistrysteps.com |

| Base-Catalyzed (Saponification) | Strong Base (e.g., NaOH) | Heat | Carboxylate Salt, Alcohol | Irreversible | libretexts.orgchemistrysteps.com |

| Enzymatic | Lipase (e.g., CALB) | Mild Temperature and Pressure | Carboxylic Acid, Alcohol | Green, High Specificity | monash.eduresearchgate.net |

Transesterification with Alcohols or Polyols

Transesterification is a key reaction for modifying the properties of fatty acid methyl esters (FAMEs) like this compound, enabling the production of biolubricants and polyurethanes. researchgate.net This process involves the exchange of the methoxy (B1213986) group of the ester with an alcohol or a polyol, typically in the presence of a catalyst.

The reaction can be catalyzed by both acids and bases. wikipedia.org In base-catalyzed transesterification, a strong base, such as sodium or potassium methoxide (B1231860), deprotonates the alcohol or polyol to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate. The intermediate subsequently collapses, eliminating the methoxide ion and forming the new, larger ester. mdpi.com

Acid-catalyzed transesterification, on the other hand, proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol or polyol then attacks this activated carbon, also forming a tetrahedral intermediate. After a series of proton transfer steps, methanol is eliminated, and the new ester is formed. While generally slower than base-catalyzed reactions, acid catalysis is less sensitive to the presence of free fatty acids in the feedstock. mdpi.com

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the transesterification process.

| Catalyst Type | Catalyst Example | Alcohol/Polyol | Temperature (°C) | Molar Ratio (Oil:Alcohol) | Yield (%) | Reference |

| Homogeneous Base | Sodium Hydroxide (NaOH) | Methanol | 60 | 6:1 | >98 | repec.org |

| Homogeneous Base | Potassium Hydroxide (KOH) | Methanol | 55 | 9.1:1 | 90.56 | mdpi.com |

| Heterogeneous Base | Calcium Oxide (CaO) | Methanol | - | 11.69:1 | >96 | mdpi.com |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Methanol | 51 | 6.1:1 | - | mdpi.com |

| Heterogeneous Base | CaO/Al₂O₃ | Ethyl Acetate/Glycerol (B35011) | 70 | 1:9 (Glycerol:Ethyl Acetate) | 87.52 (Glycerol Conversion) | researchgate.net |

Mechanisms of Specific Transformations

Radical Reactions and Their Catalysis

The exocyclic double bond in this compound is susceptible to radical-mediated reactions, including polymerization and addition reactions. These reactions are typically initiated by radical initiators that generate a reactive species, which then attacks the double bond.

One important class of radical reactions is the thiol-ene reaction, where a thiol (R-SH) adds across the double bond. This reaction can proceed via a radical mechanism, often initiated by light or a radical initiator, to form a thiyl radical (RS•). The thiyl radical then adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. wikipedia.orgrsc.org This process is highly efficient and stereoselective. wikipedia.org

Radical polymerization of vinylidene compounds like this compound can also occur. This process is initiated by the decomposition of a radical initiator to form primary radicals, which then add to the double bond of the monomer. This creates a new radical species that can further react with other monomer units, leading to the formation of a polymer chain. The polymerization of related methylene-containing spiro-orthoesters has been shown to proceed via a free radical ring-opening mechanism. cjps.org

| Reaction Type | Reactant | Catalyst/Initiator | Key Intermediates | Product Type | Reference |

| Thiol-ene Addition | Thiol | Photoinitiator/Heat | Thiyl radical, Carbon-centered radical | Thioether | wikipedia.orgrsc.org |

| Radical Polymerization | Monomer | Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Propagating radical chain | Polymer | cjps.org |

Electrophilic and Nucleophilic Substitution Reactions

The electron-rich double bond of this compound is a prime target for electrophilic addition reactions. In these reactions, an electrophile is attracted to the π-electrons of the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity of the addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation.

Conversely, the double bond can be rendered susceptible to nucleophilic attack through specific reaction conditions. For instance, in the Michael addition reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound. While this compound itself is not an α,β-unsaturated ester, related transformations can introduce this functionality, enabling subsequent nucleophilic additions. nih.gov Nucleophilic epoxidation is another important reaction where a nucleophile, such as a peroxy acid, attacks the double bond to form an epoxide ring.

The carbonyl group of the ester also presents a site for nucleophilic acyl substitution, as seen in the transesterification reaction discussed earlier.

Rearrangement Pathways

The vinylidene moiety in certain molecular frameworks can undergo skeletal rearrangements. mdpi.comnih.gov While specific rearrangement pathways for this compound are not extensively documented, related chemistries suggest potential transformations. For instance, metal-catalyzed isomerization reactions can shift the position of the double bond within the fatty acid chain. uwa.edu.au

One notable rearrangement is the vinylidene-acetylene rearrangement, which is typically catalyzed by transition metals. However, the reverse reaction, the alkyne-vinylidene rearrangement, is more common in organometallic chemistry. uwa.edu.au

Furthermore, under certain conditions, such as in the presence of strong acids or via photochemical activation, complex skeletal rearrangements can occur in unsaturated systems. These can involve sigmatropic shifts or the formation and subsequent rearrangement of carbocation intermediates. cambridgescholars.com For example, the Wagner-Meerwein rearrangement involves the 1,2-shift of an alkyl group or hydride to a neighboring carbocation center, leading to a more stable carbocation and a rearranged carbon skeleton. cambridgescholars.com Another relevant transformation is the olefin metathesis reaction, which, while not a rearrangement in the classical sense, involves the redistribution of alkene fragments and can lead to significant changes in the molecular structure. Self-metathesis of methyl oleate, for instance, has been shown to produce 9-octadecene (B1240498) and dimethyl 9-octadecene-1,18-dioate. eurjchem.comresearchgate.netdoaj.orgui.ac.id

Advanced Spectroscopic and Analytical Characterization of Methyl 9 Methylideneoctadecanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Studies of Methylidene and Alkyl Protons

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of protons within the methyl 9-methylideneoctadecanoate molecule. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of the protons. oregonstate.edu

The key signals in the ¹H NMR spectrum of this compound are those corresponding to the methylidene (=CH₂) and alkyl (-CH₂-, -CH₃) protons. The two protons of the methylidene group are typically observed as distinct signals in the region of 4.5-7.0 ppm, a downfield shift attributed to the deshielding effect of the double bond. oregonstate.edulibretexts.org The numerous methylene (B1212753) protons of the long alkyl chain appear as a complex multiplet in the upfield region, generally between 1.2 and 1.9 ppm. oregonstate.edupdx.edu The terminal methyl protons of the alkyl chain are expected to resonate at the most upfield position, around 0.8-1.0 ppm. pdx.edu The methyl ester protons (-OCH₃) typically appear as a sharp singlet around 3.5-5.5 ppm. oregonstate.edulibretexts.org

Table 1: Typical ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Methylidene (=CH₂) | 4.5 - 7.0 oregonstate.edulibretexts.org |

| Methyl Ester (-OCH₃) | 3.5 - 5.5 oregonstate.edulibretexts.org |

| Alkyl Methylene (-CH₂-) | 1.2 - 1.9 oregonstate.edupdx.edu |

| Terminal Methyl (-CH₃) | 0.8 - 1.0 pdx.edu |

Note: These are approximate ranges and can be influenced by the solvent and other structural features.

Carbon (¹³C) NMR Characterization of Ester and Alkene Carbons

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which often allows for the resolution of individual carbon signals. libretexts.org

In the ¹³C NMR spectrum of this compound, the ester carbonyl carbon (C=O) is the most downfield signal, typically appearing in the range of 160-180 ppm. libretexts.org The two alkene carbons of the methylidene group are also found in the downfield region, generally between 110 and 140 ppm. libretexts.org The carbon of the methyl ester group (-OCH₃) resonates around 50-60 ppm due to the deshielding effect of the adjacent oxygen atom. libretexts.org The carbons of the long alkyl chain produce a series of signals in the upfield region of the spectrum, typically between 10 and 40 ppm. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | 160 - 180 libretexts.org |

| Alkene Carbons (=C<) | 110 - 140 libretexts.org |

| Methyl Ester Carbon (-OCH₃) | 50 - 60 libretexts.org |

| Alkyl Carbons (-CH₂-, -CH₃) | 10 - 40 libretexts.org |

Note: These are approximate ranges and can be influenced by the solvent and other structural features.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent methylene protons along the alkyl chain, helping to piece together the sequence of the carbon backbone. uvic.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduepfl.ch HSQC is invaluable for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. For instance, the methylidene proton signals would show a direct correlation to the alkene carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). epfl.chyoutube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the ester carbonyl carbon and the quaternary alkene carbon. It can also confirm the connection between the methyl ester protons and the carbonyl carbon, and the connectivity around the double bond. youtube.com

Heteronuclear NMR (e.g., ³¹P NMR for specific derivatives)

While not directly applicable to this compound itself, heteronuclear NMR techniques like Phosphorus-31 (³¹P) NMR would be relevant for characterizing specific derivatives of this compound. If, for example, a phosphorus-containing moiety were introduced into the molecule, ³¹P NMR would provide direct information about the chemical environment of the phosphorus nucleus.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. chemguide.co.uk

Elucidation of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure.

For a fatty acid methyl ester like this compound, characteristic fragmentation patterns are expected. libretexts.org The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Common fragmentation pathways for esters include cleavage of the bond next to the carbonyl group (α-cleavage), leading to the loss of the alkoxy group (-OCH₃) or the alkyl chain. libretexts.orgmiamioh.edu The McLafferty rearrangement is another common fragmentation pathway for esters with sufficiently long alkyl chains. miamioh.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where the components of a mixture are first separated by gas chromatography and then analyzed by mass spectrometry. researchgate.net This technique is particularly well-suited for the analysis of volatile compounds like fatty acid methyl esters. gcms.cz The retention time from the GC provides an additional piece of identifying information, and the mass spectrum of the eluting compound can be compared to libraries of known spectra for confirmation. researchgate.netjapsonline.com The fragmentation pattern observed in the GC-MS analysis of this compound would provide definitive evidence for the presence of the methyl ester group, the long alkyl chain, and the position of the methylidene group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of the molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the compound, confirming the presence and number of carbon, hydrogen, and oxygen atoms.

For this compound, the expected exact mass can be calculated from its chemical formula, C₂₀H₃₈O₂. This precise mass measurement is instrumental in distinguishing it from other isobaric compounds, which have the same nominal mass but different elemental compositions.

Quantitative Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the quantitative analysis of this compound. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

In a typical GC-MS analysis, the sample containing this compound is first vaporized and injected into the gas chromatograph. The compound then travels through a capillary column, where it is separated from other components in the mixture based on its boiling point and affinity for the column's stationary phase.

Once separated, the this compound enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum of this compound will show a characteristic fragmentation pattern, which serves as a molecular fingerprint for its identification. For quantitative analysis, the abundance of specific ions is measured and compared to that of a known standard. This allows for the precise determination of the concentration of this compound in the sample. researchgate.net

The accuracy of the quantitative analysis can be ensured by establishing a calibration curve with known concentrations of a pure standard. nih.gov The stability of the analytical method is also assessed to ensure that the results are reproducible over time. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Methylidene and Ester Groups

Infrared (IR) and Raman spectroscopy are valuable techniques for the structural elucidation of this compound, providing detailed information about its functional groups.

The methylidene group (=CH₂) exhibits characteristic vibrational modes. The C=C stretching vibration is a key indicator and typically appears in the region of 1650-1600 cm⁻¹. The out-of-plane bending (wagging) of the =C-H bonds gives rise to a strong absorption band around 910 cm⁻¹, which is a hallmark of a terminal double bond.

The ester group (-COOCH₃) also has distinct vibrational signatures. The most prominent is the C=O stretching vibration, which results in a strong absorption band in the range of 1750-1735 cm⁻¹. The C-O-C stretching vibrations of the ester linkage produce two bands, an asymmetric stretch typically found between 1250 and 1150 cm⁻¹ and a symmetric stretch between 1150 and 1000 cm⁻¹. researchgate.net

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Methylidene (=CH₂) | C=C Stretch | 1650-1600 |

| =C-H Out-of-Plane Bend | ~910 | |

| Ester (-COOCH₃) | C=O Stretch | 1750-1735 |

| C-O-C Asymmetric Stretch | 1250-1150 | |

| C-O-C Symmetric Stretch | 1150-1000 |

Attenuated Total Reflectance (ATR-IR) Applications

Attenuated Total Reflectance (ATR) is a sampling technique often coupled with FTIR spectroscopy (ATR-FTIR) that simplifies the analysis of liquid and solid samples. mt.com In ATR-IR, the sample is brought into direct contact with a crystal of high refractive index, such as diamond, zinc selenide, or germanium. shimadzu.com The infrared beam passes through the crystal and is totally internally reflected at the crystal-sample interface. anton-paar.com This creates an evanescent wave that penetrates a short distance into the sample, allowing for the measurement of its infrared spectrum with minimal to no sample preparation. mt.comunige.ch

For this compound, which is typically a liquid or waxy solid at room temperature, ATR-IR is a particularly useful technique. It allows for rapid and non-destructive analysis, making it suitable for quality control and reaction monitoring. mt.com The resulting spectrum provides the same detailed vibrational information as traditional transmission IR, clearly showing the characteristic bands of the methylidene and ester functional groups. researchgate.net This makes ATR-IR a powerful tool for confirming the identity and assessing the purity of this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within a molecule. While isolated double bonds, such as the one in this compound, do have UV absorption, it typically occurs at wavelengths below 200 nm, which is often outside the range of standard UV-Vis spectrophotometers.

However, if the double bond in this compound were to be in conjugation with other double bonds or chromophores, the UV-Vis spectrum would show distinct absorption bands at longer wavelengths. For instance, conjugated dienes typically absorb in the 210-250 nm range. The presence of significant absorption in this region could indicate the presence of isomeric impurities or degradation products where the double bond has migrated to form a conjugated system. Therefore, while not a primary tool for the direct characterization of the isolated double bond in this compound, UV-Vis spectroscopy can be a useful method for assessing the purity of the compound and detecting the presence of conjugated isomers.

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from its various isomers.

Gas Chromatography (GC) , as mentioned in the context of GC-MS, is a primary method for assessing purity. When coupled with a flame ionization detector (FID), GC can provide quantitative information on the percentage of this compound in a sample relative to other volatile components. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be employed. quality-assistance.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is well-suited for the analysis of fatty acid methyl esters. Different isomers of methyl octadecanoate, including positional and geometric isomers of the double bond, can often be separated using HPLC due to subtle differences in their polarity and interaction with the stationary phase.

The choice between GC and HPLC will depend on the specific analytical goals. GC is generally preferred for its high resolution and sensitivity for volatile compounds like fatty acid methyl esters. HPLC can be advantageous when dealing with less volatile impurities or when non-destructive recovery of the separated components is desired. quality-assistance.com

Gas Chromatography (GC) for Separation and Quantification

Gas chromatography (GC) is a cornerstone technique for the analysis of FAMEs, including this compound, due to their volatility and thermal stability. restek.com The process typically involves the conversion of fatty acids to their methyl esters to increase volatility and improve peak shape, a process known as derivatization. gcms.cz

Separation Principles and Column Selection: The separation of FAMEs in a GC system is based on their differential partitioning between a stationary phase and a mobile gas phase. Capillary columns are favored over packed columns for their superior separation efficiency, which is crucial when dealing with complex mixtures of fatty acids containing isomers. gcms.cz For the analysis of saturated and unsaturated FAMEs, columns with polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., Carbowax-type phases), are commonly employed. gcms.cz For resolving geometric (cis/trans) isomers, highly polar biscyanopropyl phases are often the columns of choice. gcms.cz

Detection and Quantification: A Flame Ionization Detector (FID) is frequently coupled with GC for the quantification of FAMEs. s4science.at The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of the analyte, allowing for accurate quantification when calibrated with appropriate standards. s4science.at For enhanced specificity and structural information, GC can be coupled with a mass spectrometer (GC-MS). nih.gov While electron ionization (EI) is a common ionization technique in GC-MS, it can cause extensive fragmentation of FAMEs. nih.gov Negative chemical ionization (NCI) offers a softer ionization method, leading to less fragmentation and potentially higher sensitivity for certain analytes. nih.gov

Research Findings: Studies have demonstrated the successful separation and quantification of a wide range of FAMEs using GC. For instance, the analysis of a 37-component FAME standard mixture, which includes various saturated and unsaturated esters, has been achieved with excellent resolution and reproducibility. s4science.at The development of Ultra-Fast GC methods has significantly reduced analysis times, with separations that traditionally took 30-60 minutes now being completed in a couple of minutes without compromising accuracy or precision. thermofisher.com These rapid methods are particularly valuable for high-throughput screening of samples. thermofisher.com

Table 1: Typical GC Parameters for FAME Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column Type | Capillary (e.g., FAMEWAX, Rt-2560) | restek.com |

| Stationary Phase | Polyethylene glycol or biscyanopropyl | gcms.cz |

| Carrier Gas | Hydrogen or Helium | thermofisher.com |

| Injector Type | Split/Splitless or PTV | scioninstruments.com |

| Detector | FID or MS | s4science.atnih.gov |

| Temperature Program | Ramped, e.g., 120°C to 250°C | thermofisher.com |

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) serves as a powerful tool for both the analysis and purification of FAMEs, offering advantages over GC, particularly for preparative scale separations and the analysis of thermally labile compounds. edpsciences.org

Separation Principles and Column Selection: Reversed-phase HPLC (RP-HPLC) is the most common mode used for FAME separation. nih.gov In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. nih.govsielc.com Separation is based on the hydrophobicity of the FAMEs, with longer chain and more saturated FAMEs being retained longer on the column. mdpi.com The use of specialized columns, such as those with cholesteryl-functionalized silica (B1680970) (e.g., COSMOSIL Cholester), can provide unique selectivity for isomers. nih.gov

Detection and Purification: UV detectors are commonly used for the detection of FAMEs, especially after derivatization with a UV-absorbing tag like a naphthacyl group, which enhances sensitivity. edpsciences.org A significant advantage of HPLC with UV detection is that it is a non-destructive technique, allowing for the collection of separated fractions for further analysis or use. edpsciences.org For preparative purposes, this allows for the isolation of pure compounds from complex mixtures. nih.gov Evaporative Light Scattering Detectors (ELSD) can also be used and offer a more universal response for non-volatile analytes. researchgate.net

Research Findings: Researchers have successfully developed RP-HPLC methods for the preparative separation of cis and trans isomers of unsaturated FAMEs. nih.gov For example, an isocratic RP-HPLC method using a C18 column and acetonitrile as the mobile phase was able to separate the cis and trans isomers of C16:1, C18:1, C18:2, C18:3, 20:1, and 22:1 FAMEs. nih.gov This approach has been shown to be a viable alternative to silver-ion chromatography for the analysis of trans fatty acids. nih.gov Furthermore, HPLC coupled with atmospheric pressure chemical ionization-mass spectrometry (APCI-MS) has been utilized for the structural characterization of unusual fatty acid methyl esters, including the localization of double and triple bonds. nih.gov

Table 2: Comparison of HPLC and GC for FAME Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Source |

|---|---|---|---|

| Principle | Partitioning between gas and solid/liquid phase | Partitioning between liquid and solid phase | restek.commdpi.com |

| Analyte Volatility | Required | Not required | restek.comedpsciences.org |

| Derivatization | Often necessary to increase volatility | Can be used to enhance detection | gcms.czedpsciences.org |

| Thermal Stability | Analytes must be thermally stable | Suitable for thermally labile compounds | s4science.atedpsciences.org |

| Detection | Destructive (FID) or non-destructive (MS) | Generally non-destructive (UV, ELSD) | s4science.atedpsciences.org |

| Preparative Scale | Limited | Well-suited | nih.gov |

Advanced Analytical Techniques

Beyond GC and HPLC, other advanced analytical techniques can provide valuable information about the structure and properties of FAMEs like this compound.

X-ray Diffraction for Crystalline Forms: While not as commonly applied to individual FAMEs as other techniques, X-ray diffraction can be used to study the crystalline structure of fatty acid methyl esters, particularly when they are in a solid state at low temperatures. researchgate.net The crystallization behavior of FAMEs is of significant interest in the context of biodiesel, as the formation of solid crystals at low temperatures can negatively impact fuel properties. researchgate.net Differential Scanning Calorimetry (DSC) is often used in conjunction with thermodynamic models to study the crystallization onset temperatures and eutectic points of FAME mixtures. researchgate.net Research has shown that the crystallization properties of saturated FAMEs like methyl palmitate and methyl stearate (B1226849) can be investigated in the presence of unsaturated FAMEs such as methyl oleate (B1233923). researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Methyl palmitate | |

| Methyl stearate | |

| Methyl oleate | |

| Acetonitrile | |

| Methanol (B129727) | |

| Polyethylene glycol | |

| Carbon dioxide | |

| Helium | |

| Hydrogen |

Biological Activities and Mechanistic Studies

The biological activities of Methyl 9-methylideneoctadecanoate are an emerging area of research. Preliminary investigations and studies on structurally similar compounds suggest a potential for both antimicrobial and anti-inflammatory effects.

Antimicrobial Properties and Efficacy

While specific data on the antimicrobial activity of this compound is limited, the broader class of fatty acid methyl esters (FAMEs) has demonstrated notable efficacy against a range of pathogenic microorganisms.

Research into the antibacterial properties of various FAMEs has shown activity against both Gram-positive and Gram-negative bacteria. For instance, a study on the hexane (B92381) extract of Bidens bipinnata leaves, which contains 9-Octadecenoic acid (Z)-, methyl ester, a compound structurally related to this compound, demonstrated antibacterial activity against Staphylococcus aureus. scielo.br However, the reported MIC50 value was greater than 250 μg/mL, indicating moderate activity. scielo.br

Another study on the methanolic extract of the marine bivalve Paratapes undulatus, which is rich in various FAMEs including 9-octadecenoic acid, methyl ester, showed remarkable antibacterial activity against several pathogenic strains. ncsu.edu The extract was effective against Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae, and Staphylococcus aureus. ncsu.edu

Table 1: Antibacterial Activity of Extracts Containing Fatty Acid Methyl Esters

| Extract Source | Active Compounds Mentioned | Pathogenic Strain | Observed Activity |

| Bidens bipinnata (Hexane extract) | 9-Octadecenoic acid (Z)-, methyl ester | Staphylococcus aureus | MIC50 > 250 μg/mL |

| Paratapes undulatus (Methanolic extract) | 9-Octadecenoic acid, methyl ester | Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae, Staphylococcus aureus | Remarkable antibacterial activity |

Similar to the antibacterial data, specific studies on the antifungal potential of this compound are scarce. However, research on related FAMEs suggests a promising avenue for investigation. Extracts from the symbiont bacteria of mangroves, containing 9-octadecenoic acid, methyl ester, have been predicted to possess antifungal potential. scielo.br

The precise molecular mechanisms by which this compound exerts its antimicrobial action have not been elucidated. However, the proposed mechanisms for fatty acids and their esters generally involve the disruption of the bacterial cell membrane. The lipophilic nature of these molecules allows them to intercalate into the phospholipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Some fatty acid derivatives have also been shown to interfere with cellular processes such as the electron transport chain and oxidative phosphorylation, further contributing to their antimicrobial effects. For instance, tridecanoic acid methyl ester has been found to inhibit DNA gyrase, an essential bacterial enzyme, suggesting that interference with DNA replication could be another mechanism of action for some FAMEs. nih.gov

Anti-inflammatory Effects and Related Mechanisms

Preliminary evidence suggests that certain fatty acid methyl esters possess anti-inflammatory properties. While direct studies on this compound are not widely available, research on structurally similar compounds provides insights into potential mechanisms.

A study on a related compound, methyl 9-oxo-(10E,12E)-octadecadienoate, isolated from Fomes fomentarius, demonstrated significant anti-inflammatory activity in murine macrophages. nih.gov This compound was found to suppress the secretion of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This suppression was achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory cascade. nih.gov

Furthermore, the study revealed that the anti-inflammatory effect was associated with the specific inhibition of the signal transducer and activator of transcription 3 (STAT3) phosphorylation. nih.gov The compound did not appear to affect other major inflammatory pathways such as NF-κB, p38, JNK, or ERK. nih.gov Another related compound, 8-oxo-9-octadecenoic acid, has been shown to inhibit LPS-induced inflammatory responses by suppressing the phosphorylation of JNK, ERK, and components of the NF-κB pathway. mdpi.com The methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid has also been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 pathways. nih.gov

Table 2: Anti-inflammatory Mechanisms of Related Fatty Acid Derivatives

| Compound | Key Findings |

| Methyl 9-oxo-(10E,12E)-octadecadienoate | Suppressed NO and PGE2 secretion; Downregulated iNOS and COX-2 expression; Inhibited STAT3 phosphorylation. nih.gov |

| 8-oxo-9-octadecenoic acid | Inhibited LPS-induced production of NO and inflammatory cytokines; Downregulated iNOS and COX-2 expression; Inhibited phosphorylation of JNK, ERK, and NF-κB pathway components. mdpi.com |

| Methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid | Reduced expression of pro-inflammatory cytokines; Modulated NF-κB and Nrf2 pathways. nih.gov |

The downregulation of COX-2 expression by related compounds strongly suggests that this compound may also interact with the cyclooxygenase enzyme system. nih.govmdpi.com COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are potent pro-inflammatory mediators. By inhibiting the expression or activity of COX-2, fatty acid derivatives can effectively reduce the production of these inflammatory molecules. While direct enzymatic inhibition studies on this compound and COX enzymes are lacking, the existing evidence from similar molecules points to this as a plausible mechanism for its potential anti-inflammatory effects.

Other Bioactive Properties

The scientific exploration of modified fatty acids has revealed a spectrum of biological activities. While direct studies on this compound are limited, research on related fatty acid methyl esters (FAMEs) provides valuable insights into its potential bioactive profile.

Hypocholesterolemic Potential

Research has indicated that compounds such as hexadecanoic acid methyl ester and 10-octadecenoic acid methyl ester may contribute to lowering blood cholesterol. Similarly, 9-Octadecenoic acid (Z)-, methyl ester, an isomer of the common oleic acid methyl ester, has been associated with hypocholesterolemic effects. The mechanism behind these effects is often linked to the modulation of lipid metabolism and transport. Saturated fatty acids are generally considered hypercholesterolemic, whereas unsaturated fatty acids tend to have a hypocholesterolemic effect when compared to their saturated counterparts. nih.gov The introduction of a methylidene group could potentially alter the molecule's interaction with enzymes and receptors involved in cholesterol homeostasis, but specific studies are required to confirm this hypothesis.

The esterification of phytosterols (B1254722) with fatty acids from fish oil has been shown to produce a hypocholesterolemic effect in animal models, suggesting that fatty acid esters can be effective carriers for other lipid-lowering agents. researchgate.net

Antioxidant Activity

Fatty acid methyl esters have been investigated for their antioxidant properties, which are crucial in combating oxidative stress implicated in various chronic diseases. Several FAMEs have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation.

Studies have reported that hexadecanoic acid methyl ester and 11-octadecenoic acid, methyl ester possess antioxidant activities. researchgate.net Furthermore, 9-Octadecenoic acid (Z) methyl ester has also been identified as having antioxidant properties. The antioxidant potential of FAMEs is often attributed to the presence of unsaturation in the fatty acid chain, which can donate a hydrogen atom to quench free radicals.

A study on FAMEs from various vegetable oils, rich in unsaturated methyl esters like methyl oleate (B1233923) and methyl linoleate, showed significant antioxidant activity. mdpi.com The presence of a methylidene group in this compound introduces a point of unsaturation, which could theoretically contribute to its antioxidant capacity. However, the specific impact of the exocyclic double bond on this activity has not been experimentally determined.

Enzyme Inhibition Studies (e.g., Topoisomerase I inhibition of related fatty acids)

The ability of fatty acids and their derivatives to inhibit enzymes is a key area of pharmacological research. Topoisomerases, enzymes that regulate the topology of DNA, are important targets for anticancer drugs.

Research has shown that certain unsaturated fatty acids can be potent inhibitors of topoisomerase I. nih.gov The inhibitory activity is dependent on the presence of a cis-double bond and a free carboxyl group. nih.gov For instance, petroselinic acid and vaccenic acid, both C18:1 fatty acids with a cis-double bond, are strong inhibitors of topoisomerase I. nih.gov In contrast, their corresponding methyl esters, such as the methyl ester of oleic acid, exhibit little to no inhibitory effect. nih.gov This suggests that the free carboxylic acid moiety is crucial for the interaction with the enzyme.

Given that this compound is a methyl ester, it is unlikely to be a direct inhibitor of topoisomerase I based on the structure-activity relationships established for related fatty acids. However, it is conceivable that in a biological system, the ester could be hydrolyzed to the corresponding free fatty acid, 9-methylideneoctadecanoic acid, which might then exert an inhibitory effect on topoisomerase I. The presence and position of the methylidene group could influence this potential activity.

Structure-Activity Relationships (SAR) of Methylidene FAMEs

The biological activity of fatty acid methyl esters is intrinsically linked to their chemical structure. Modifications such as the introduction of a methylidene group can significantly alter their physicochemical properties and, consequently, their interactions with biological systems.

Impact of Methylidene Position and Stereochemistry

While specific studies on the structure-activity relationship of this compound and its isomers are not extensively documented in publicly available literature, general principles from related fields can offer some insights. For instance, in methyl-branched fatty acids, the position of the methyl group affects the fluidity of lipid bilayers. nih.gov A methyl branch introduces a kink in the acyl chain, which disrupts packing and increases membrane fluidity. nih.gov It is plausible that a methylidene group could induce a similar, or perhaps more pronounced, conformational change in the fatty acid chain.

The stereochemistry of the methylidene group itself is not a factor as it is a planar sp2-hybridized group. However, the position of this group could influence the molecule's ability to fit into the active sites of enzymes or bind to receptors. The lack of specific research on the impact of the methylidene position in FAMEs on their biological activities represents a knowledge gap that warrants further investigation.

Chain Length and Degree of Unsaturation Effects

The chain length and the degree of unsaturation are well-established modulators of the biological activity of fatty acids and their esters.

Chain Length: The length of the carbon chain influences the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, in the context of topoisomerase inhibition by unsaturated fatty acids, the inhibitory potency is dependent on the carbon chain length. nih.gov

Degree of Unsaturation: The number and position of double bonds play a crucial role in determining the biological properties of fatty acids. Unsaturated fatty acids generally exhibit different biological activities compared to their saturated counterparts. For example, unsaturated fatty acids are potent inhibitors of topoisomerase I, while saturated fatty acids are inactive. nih.gov The presence of the methylidene group in this compound introduces a degree of unsaturation. How this exocyclic double bond compares to an endocyclic double bond in terms of influencing bioactivity is an area that requires further scientific inquiry.

The table below summarizes the reported biological activities of fatty acid methyl esters that are structurally related to this compound.

| Compound Name | Reported Biological Activity |

| Hexadecanoic acid, methyl ester | Hypocholesterolemic, Antioxidant |

| 10-Octadecenoic acid, methyl ester | Hypocholesterolemic |

| 9-Octadecenoic acid (Z)-, methyl ester | Hypocholesterolemic, Antioxidant |

| 11-Octadecenoic acid, methyl ester | Antioxidant |

| Petroselinic acid | Topoisomerase I inhibitor |

| Vaccenic acid | Topoisomerase I inhibitor |

| Oleic acid methyl ester | Little to no Topoisomerase I inhibition |

Cellular and Molecular Interactions

There is no available scientific literature detailing the specific in vitro cellular assays, membrane interactions, or protein binding studies for this compound.

No data is available from in vitro cellular assays for this compound.

Specific pathways and metabolites resulting from the enzymatic biotransformation of this compound have not been documented. While the metabolism of other fatty acids with methylene-interrupted double bonds has been investigated, this research does not specifically address this compound. nih.gov

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling is a crucial tool for understanding the three-dimensional structure and conformational flexibility of molecules like Methyl 9-methylideneoctadecanoate. The long aliphatic chain of this ester allows for a multitude of possible conformations, which can significantly influence its physical properties and chemical reactivity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. For long-chain unsaturated fatty acid methyl esters, these calculations are invaluable for understanding their chemical behavior.

Electronic Structure and Reactivity Descriptors

DFT calculations can be used to determine a variety of electronic properties that serve as reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges.

A computational analysis of methyl oleate (B1233923), an isomer of this compound, using the DFT method (B3LYP/6-31G*) has provided valuable data that can serve as a model. researchgate.net The HOMO and LUMO energies are particularly important as they indicate the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. In methyl oleate, the region around the C=C double bond is the most reactive site, which is also expected to be the case for the C=CH2 group in this compound.

The electrostatic potential map of methyl oleate reveals the distribution of charge, with the oxygen atoms of the ester group being the most electronegative. researchgate.net This information is crucial for predicting how the molecule will interact with other polar molecules and in different chemical environments.

Table 1: Calculated Electronic Properties for Methyl Oleate (as a model for this compound)

| Property | Value |

| HOMO Energy | -0.230290 a.u. |

| LUMO Energy | 0.013815 a.u. |

| Molecular Dipole Moment | 1.3671 Debye |

Data sourced from a computational analysis of methyl oleate using Gaussian 09 software with the DFT method (B3LYP/6-31G). researchgate.net*

Prediction of Spectroscopic Parameters

Quantum chemical calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For example, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. For this compound, specific vibrational modes associated with the C=CH2 group (e.g., the C=C stretching and the =CH2 bending modes) and the ester carbonyl group (C=O stretching) would be of particular interest.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. These predictions are highly sensitive to the molecular conformation, making them a powerful tool for structural elucidation.

Reaction Pathway and Mechanism Simulations

Computational simulations are instrumental in elucidating the mechanisms of chemical reactions involving unsaturated fatty acid esters. These simulations can map out the entire reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

Transition State Analysis and Energy Profiles

For reactions such as oxidation or addition across the double bond, computational methods can be used to locate the transition state structures and calculate their energies. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Theoretical studies on the addition reactions to unsaturated fatty acids have provided detailed mechanistic and stereochemical insights. chimia.ch For this compound, the reaction pathway for the addition of various reagents to the exocyclic double bond could be simulated to predict the most likely products and their stereochemistry.

Mechanistic Insights into Complex Transformations

The oxidation of unsaturated fatty acid methyl esters is a complex process that can be investigated using computational simulations. mdpi.com These studies can help to understand the initial steps of auto-oxidation, which often involve the formation of hydroperoxides. mdpi.com The reactivity of different C-H bonds towards hydrogen abstraction can be assessed by calculating their bond dissociation energies. In this compound, the allylic C-H bonds adjacent to the methylidene group are expected to be particularly susceptible to abstraction, initiating the oxidation process.

Simulations can also shed light on the subsequent decomposition of intermediates, leading to the formation of a variety of oxidation products. mdpi.com This level of mechanistic detail is often difficult to obtain through experimental methods alone.

Docking and Molecular Dynamics Simulations for Biological Interactions

Theoretical and computational chemistry provides powerful tools for investigating the biological activities of chemical compounds at a molecular level. For a molecule like this compound, these methods can predict and analyze its interactions with biological macromolecules, such as proteins and cell membranes. Techniques like molecular docking and molecular dynamics (MD) simulations are instrumental in silico approaches that offer insights into the potential mechanisms of action and pharmacokinetic properties of a compound before it is synthesized or tested in a laboratory. These computational studies are crucial in modern drug discovery and development for identifying potential lead compounds. texilajournal.com

Ligand-Protein Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). texilajournal.com This prediction helps in understanding the binding affinity and the specific interactions that stabilize the ligand-protein complex. For this compound, docking studies could be employed to screen its binding potential against a wide array of protein targets, thereby helping to identify its potential biological functions or toxicities.

Table 1: Hypothetical Docking Results of this compound with Human Fatty Acid Binding Protein 4 (FABP4)

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | A lower binding energy suggests a stronger, more stable interaction between the ligand and the protein. |

| Interacting Residues | PHE16, ARG126, TYR128 | Amino acids in the binding pocket of FABP4 predicted to form key interactions with the ligand. |

| Hydrogen Bonds | ARG126 | The arginine residue is predicted to form a hydrogen bond with the ester group of the compound. |

| Hydrophobic Interactions | ALA33, ILE104, VAL115 | Non-polar residues that are likely to interact with the long hydrocarbon chain of the fatty acid methyl ester. |

This table is for illustrative purposes only and does not represent actual experimental data.

Membrane Interactions and Permeability Modeling

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a compound and its environment. When studying the biological activity of a molecule like this compound, MD simulations can be particularly useful for understanding its behavior within a biological membrane. These simulations can model the movement of the compound and the lipid bilayer over time, offering insights into its permeability, orientation, and influence on membrane properties.

Predicting the permeability of a compound across cell membranes is a critical aspect of drug development, as it affects absorption and distribution in the body. nih.gov Computational models, often based on quantitative structure-activity relationships (QSAR), can be developed to predict the permeability of compounds. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, to correlate its structure with its permeability. For a molecule like this compound, a membrane-interaction QSAR (MI-QSAR) model could be used to predict its permeability across cell lines like Caco-2 or Madin-Darby Canine Kidney (MDCK), which are commonly used as in vitro models for the intestinal barrier. nih.govnih.gov

The descriptors used in such models can be derived from the compound's structure and its simulated interactions with a model membrane, such as a dimyristoylphosphatidylcholine (B1235183) (DMPC) monolayer. nih.gov While a specific permeability model for this compound has not been published, the following table illustrates the types of molecular descriptors that would be relevant in such a computational study.

Table 2: Illustrative Molecular Descriptors for Permeability Modeling of this compound

| Descriptor | Description | Relevance to Permeability |

| LogP | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. | Higher lipophilicity generally correlates with increased membrane permeability. |

| Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms in a molecule. | A lower TPSA is often associated with better cell membrane permeability. |

| Molecular Weight (MW) | The mass of one mole of the compound. | Smaller molecules tend to permeate membranes more easily. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. | Increased flexibility can influence how a molecule positions itself to cross the membrane. |

| Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donor and acceptor sites in the molecule. | A higher number can hinder permeability due to strong interactions with the aqueous environment. |

This table is for illustrative purposes only and does not represent actual experimental data.

Applications and Industrial Relevance

Biodiesel Applications and Fuel Chemistry

The combustion behavior of a biodiesel is intricately linked to the chemical makeup of its constituent FAMEs. Factors such as chain length, degree of unsaturation, and the presence of branching all influence ignition quality, heat release, and emission profiles. international-agrophysics.orgnih.gov

Research on various FAMEs has shown that longer, straight-chain saturated esters generally exhibit shorter ignition delays. nih.gov Conversely, an increase in the number of double bonds tends to prolong the ignition delay. nih.gov The presence of branching in the fatty acid chain can also impact combustion, although the effects are complex and depend on the specific structure.